molecular formula C24H19Cl3N2O4 B8192678 RO0270608

RO0270608

Cat. No.: B8192678
M. Wt: 505.8 g/mol
InChI Key: JTVWJXUGGJTGDA-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO0270608 is a chemical compound known for its role as a dual alpha4beta1-alpha4beta7 integrin antagonist. It is the active metabolite of R411 and exhibits significant anti-inflammatory activity. This compound is primarily used in scientific research to study allergic inflammatory responses and other related conditions .

Preparation Methods

The synthesis of RO0270608 involves multiple steps, starting from the precursor compound R411. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques and equipment.

Chemical Reactions Analysis

RO0270608 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RO0270608 has a wide range of scientific research applications, including:

Mechanism of Action

RO0270608 exerts its effects by antagonizing the alpha4beta1 and alpha4beta7 integrins. These integrins play a crucial role in cell adhesion and migration, particularly in the immune system. By inhibiting these integrins, this compound can modulate inflammatory responses and reduce the accumulation of inflammatory cells in affected tissues. The compound’s mechanism of action involves binding to the integrin receptors, preventing their interaction with their natural ligands, and thereby inhibiting downstream signaling pathways .

Comparison with Similar Compounds

RO0270608 is unique in its dual antagonistic activity against both alpha4beta1 and alpha4beta7 integrins. Similar compounds include:

Compared to these compounds, this compound offers a unique combination of activity and selectivity, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N2O4/c1-13-4-2-5-16(25)20(13)22(30)29-19(24(32)33)12-14-8-10-15(11-9-14)28-23(31)21-17(26)6-3-7-18(21)27/h2-11,19H,12H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVWJXUGGJTGDA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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